

Spectroscopic Data of 3-Fluoroquinoline-5-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoroquinoline-5-carboxylic acid

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An In-depth Analysis for Researchers and Drug Development Professionals

Senior Application Scientist Note: The following guide provides a detailed analysis of the expected spectroscopic data for **3-Fluoroquinoline-5-carboxylic acid**. Due to the limited availability of publicly accessible experimental data for this specific compound, this guide has been constructed using high-quality predicted spectroscopic data and established principles of spectroscopic interpretation. This approach provides a robust framework for researchers to understand the key spectral features of this molecule. All Nuclear Magnetic Resonance (NMR) data presented herein is predicted using advanced computational algorithms.

Introduction

3-Fluoroquinoline-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the fluoroquinolone class, it possesses a structural scaffold known for its diverse biological activities. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools in this characterization process. This technical guide provides a comprehensive overview and interpretation of the predicted spectroscopic data for **3-Fluoroquinoline-5-carboxylic acid**, offering a valuable resource for scientists engaged in its synthesis, analysis, or application.

Molecular Structure and Numbering

To facilitate the interpretation of the spectroscopic data, the standard IUPAC numbering for the quinoline ring system is used throughout this guide.

Caption: Molecular structure of **3-Fluoroquinoline-5-carboxylic acid** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ^1H and ^{13}C NMR data provide critical insights into the electronic environment of each atom.

Predicted ^1H NMR Data

The ^1H NMR spectrum of **3-Fluoroquinoline-5-carboxylic acid** is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the carboxylic acid group.

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	8.95	d	2.5
H-4	8.60	d	2.0
H-8	8.45	dd	8.5, 1.0
H-6	8.30	dd	7.5, 1.0
H-7	7.85	t	8.0
COOH	13.5 (broad)	s	-

Interpretation of the ^1H NMR Spectrum:

- H-2 and H-4: These protons are part of the pyridine ring and are significantly deshielded due to the adjacent nitrogen atom. The fluorine at position 3 will cause a small doublet splitting for both H-2 and H-4.

- H-6, H-7, and H-8: These protons belong to the benzene ring. H-8 is expected to be the most downfield of this group due to the anisotropic effect of the nearby carboxylic acid. H-7 will appear as a triplet due to coupling with both H-6 and H-8.
- COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield. Its chemical shift can be highly dependent on the solvent and concentration.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall aromatic system.

Carbon	Predicted Chemical Shift (ppm)
C-5	128.5
C-7	129.0
C-8	130.0
C-6	132.0
C-4a	135.0
C-4	138.0 (d, J=4 Hz)
C-8a	148.0
C-2	150.0 (d, J=12 Hz)
C-3	155.0 (d, J=250 Hz)
COOH	168.0

Interpretation of the ^{13}C NMR Spectrum:

- C-3: This carbon is directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant (^1JCF).

- C-2 and C-4: These carbons are also influenced by the fluorine at position 3, leading to smaller two-bond ($^2J_{CF}$) and three-bond ($^3J_{CF}$) coupling constants, respectively, which will appear as doublets.
- COOH: The carboxylic acid carbon is the most deshielded carbon in the spectrum, appearing at the lowest field.
- Quaternary Carbons (C-4a, C-5, C-8a): These carbons will typically show weaker signals in a standard ^{13}C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Fluoroquinoline-5-carboxylic acid** is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the carbon-fluorine bond.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3300-2500 (broad)	O-H	Stretching (Carboxylic acid)
1710-1680	C=O	Stretching (Carboxylic acid)
1620-1580	C=C, C=N	Stretching (Quinoline ring)
1250-1000	C-F	Stretching
1320-1000	C-O	Stretching (Carboxylic acid)
900-675	C-H	Out-of-plane bending (Aromatic)

Interpretation of the IR Spectrum:

- The most prominent feature will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region.
- A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid will be clearly visible.

- Multiple peaks in the 1620-1450 cm^{-1} region are characteristic of the aromatic quinoline ring system.
- A strong band in the 1250-1000 cm^{-1} region is indicative of the C-F bond.

Mass Spectrometry (MS)

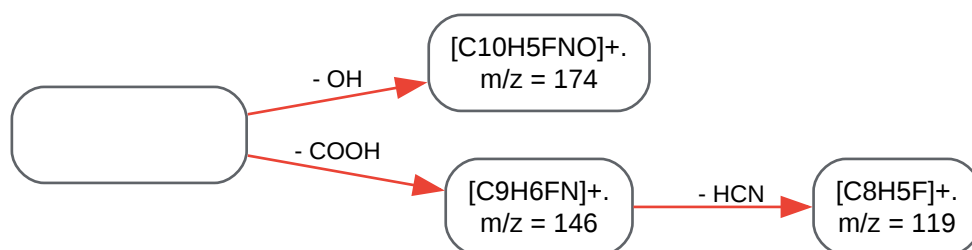
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-Fluoroquinoline-5-carboxylic acid** ($\text{C}_{10}\text{H}_6\text{FNO}_2$), the expected molecular weight is 191.16 g/mol .

Expected Mass Spectrum Data:

- Molecular Ion (M^+): $m/z = 191$
- Protonated Molecule ($[\text{M}+\text{H}]^+$): $m/z = 192$ (in ESI+)
- Key Fragments:
 - $m/z = 174$ (Loss of OH)
 - $m/z = 146$ (Loss of COOH)
 - $m/z = 118$ (Loss of COOH and HCN)

Interpretation of the Mass Spectrum:

The molecule is expected to be relatively stable under electron impact, showing a clear molecular ion peak. Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). The quinoline ring can further fragment by losing a molecule of hydrogen cyanide (HCN).



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Caption: Predicted key fragmentation pathway for **3-Fluoroquinoline-5-carboxylic acid**.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Fluoroquinoline-5-carboxylic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle is typically sufficient.
 - Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent in a liquid cell. For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

- **Data Analysis:** Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- **Data Acquisition:** Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
- **Data Analysis:** Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of **3-Fluoroquinoline-5-carboxylic acid**. The analysis of the predicted ^1H NMR, ^{13}C NMR, IR, and MS data offers a comprehensive understanding of the key spectral features of this important molecule. These insights are crucial for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in structure elucidation, purity assessment, and the rational design of new chemical entities. While this guide serves as a strong foundational resource, it is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

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